2-[(4-fluorobenzyl)sulfanyl]-3-(tetrahydrofuran-2-ylmethyl)quinazolin-4(3H)-one
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Overview
Description
2-[(4-fluorobenzyl)sulfanyl]-3-(tetrahydrofuran-2-ylmethyl)quinazolin-4(3H)-one is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinazolinone core, a tetrahydrofuran ring, and a fluorobenzyl sulfanyl group. The combination of these functional groups imparts specific chemical and biological properties to the compound, making it a subject of study in medicinal chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-fluorobenzyl)sulfanyl]-3-(tetrahydrofuran-2-ylmethyl)quinazolin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents.
Introduction of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be introduced via a nucleophilic substitution reaction using a suitable tetrahydrofuran derivative.
Attachment of the Fluorobenzyl Sulfanyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and scalable processes to ensure cost-effective and efficient production.
Chemical Reactions Analysis
Types of Reactions
2-[(4-fluorobenzyl)sulfanyl]-3-(tetrahydrofuran-2-ylmethyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
2-[(4-fluorobenzyl)sulfanyl]-3-(tetrahydrofuran-2-ylmethyl)quinazolin-4(3H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Biological Research: It is used as a tool compound to study various biological pathways and mechanisms.
Industrial Applications: The compound may be used in the development of new materials or as a precursor for other chemical syntheses.
Mechanism of Action
The mechanism of action of 2-[(4-fluorobenzyl)sulfanyl]-3-(tetrahydrofuran-2-ylmethyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-chlorobenzyl)sulfanyl]-3-(tetrahydrofuran-2-ylmethyl)quinazolin-4(3H)-one
- 2-[(4-bromobenzyl)sulfanyl]-3-(tetrahydrofuran-2-ylmethyl)quinazolin-4(3H)-one
- 2-[(4-methylbenzyl)sulfanyl]-3-(tetrahydrofuran-2-ylmethyl)quinazolin-4(3H)-one
Uniqueness
The presence of the fluorobenzyl group in 2-[(4-fluorobenzyl)sulfanyl]-3-(tetrahydrofuran-2-ylmethyl)quinazolin-4(3H)-one imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and may contribute to its specific biological activities.
Properties
Molecular Formula |
C20H19FN2O2S |
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Molecular Weight |
370.4 g/mol |
IUPAC Name |
2-[(4-fluorophenyl)methylsulfanyl]-3-(oxolan-2-ylmethyl)quinazolin-4-one |
InChI |
InChI=1S/C20H19FN2O2S/c21-15-9-7-14(8-10-15)13-26-20-22-18-6-2-1-5-17(18)19(24)23(20)12-16-4-3-11-25-16/h1-2,5-10,16H,3-4,11-13H2 |
InChI Key |
JRVHLWHGUNPCGL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CN2C(=O)C3=CC=CC=C3N=C2SCC4=CC=C(C=C4)F |
Origin of Product |
United States |
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